4-(2H-1,3-benzodioxol-5-ylmethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
4-(2H-1,3-Benzodioxol-5-ylmethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by:
- Position 5 substitution: A phenyl ring bearing a morpholine sulfonyl group, which enhances solubility and may influence receptor binding through hydrogen bonding or polarity.
- Position 3 substitution: A thiol (-SH) group, a reactive moiety enabling further functionalization (e.g., S-alkylation) and participation in redox processes.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and heterocyclic groups play critical roles. However, explicit pharmacological data for this compound are absent in the provided evidence, necessitating inferences from analogs.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c25-31(26,23-6-8-27-9-7-23)16-3-1-2-15(11-16)19-21-22-20(30)24(19)12-14-4-5-17-18(10-14)29-13-28-17/h1-5,10-11H,6-9,12-13H2,(H,22,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHOCLFQWAORBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-ylmethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, synthesis, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a triazole ring, a benzodioxole moiety, and a morpholine sulfonyl group. The molecular formula is , with a molecular weight of approximately 460.53 g/mol. The presence of these functional groups contributes to its potential pharmacological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that certain triazole compounds possess higher antibacterial activity than conventional antibiotics like amoxicillin and ceftriaxone .
2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance:
- Cell Viability Assays : In vitro studies using the MTT assay have shown that the compound effectively inhibits the proliferation of cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) at specific concentrations .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through modulation of various signaling pathways .
3. Antifungal Activity
Triazoles are well-known for their antifungal properties due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. This compound has demonstrated activity against strains such as Candida albicans, outperforming some existing antifungal agents .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Intermediate Compounds : Starting materials undergo reactions to form intermediates that eventually lead to the final product.
- Key Reaction Steps :
- Formation of the benzodioxole moiety through reactions involving catechol.
- Introduction of the morpholine sulfonyl group through appropriate coupling reactions.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- A study comparing different triazole derivatives found that those containing similar structural motifs exhibited enhanced cytotoxicity against specific cancer cell lines .
Case Studies
- Anticancer Activity : A study conducted on various triazole derivatives indicated that modifications on the triazole ring could significantly enhance anticancer activity against breast and liver cancer cells .
- Antimicrobial Efficacy : Another research project evaluated the antibacterial properties of this compound against clinical isolates and reported promising results compared to standard treatments .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi.
Case Studies:
- Antibacterial Efficacy : A study highlighted that triazole derivatives, including the compound , demonstrated potent activity against Escherichia coli and Staphylococcus aureus. Molecular docking studies revealed strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism of action against bacterial infections .
- Antifungal Properties : The compound's structure allows for interaction with fungal cytochrome P450 enzymes, making it a candidate for antifungal drug development. Studies have shown that triazole derivatives can effectively inhibit fungal growth with lower toxicity compared to traditional antifungals .
Anticancer Potential
Triazole compounds have also been investigated for their anticancer properties. The unique structural features of 4-(2H-1,3-benzodioxol-5-ylmethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol contribute to its potential as an anticancer agent.
Research Insights:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, this triazole derivative has demonstrated enhanced efficacy in reducing tumor growth in preclinical models .
Anti-inflammatory Applications
The anti-inflammatory properties of triazoles are another area of interest. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Findings:
- Cytokine Inhibition : Research indicates that this compound can significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Animal Models : In vivo studies have shown that administration of this compound leads to reduced inflammation markers in animal models of acute inflammation .
Comparison with Similar Compounds
Table 1: Structural Features of Triazole-Thiol Derivatives
Key Observations :
- The morpholine sulfonyl group (Position 5) is shared with but differs in Position 4 substitution, highlighting modular synthetic strategies for solubility optimization .
- Chloro and trifluoromethyl substituents () introduce electron-withdrawing effects, which may alter electronic properties and binding affinities compared to the target compound’s electron-rich benzodioxole .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physical Data
Key Findings :
- Lipophilicity : The target compound’s calculated LogP (~3.5) is higher than ’s analog (LogP 3.2) due to the benzodioxole’s aromaticity but lower than ’s allyl-substituted analog (pKa 7.5), suggesting moderate membrane permeability .
- Synthesis : The use of cesium carbonate () or sodium ethoxide () for S-alkylation aligns with methods applicable to the target compound’s thiol group .
Q & A
Q. What are the key synthetic challenges in preparing 4-(2H-1,3-benzodioxol-5-ylmethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol, and how can multi-step reaction optimization address them?
The synthesis involves multi-step reactions, including the formation of intermediates like thiazolyl-pyrazole and sulfonamide-linked aromatic rings. Key challenges include controlling regioselectivity during triazole ring closure and ensuring stability of the benzodioxole moiety under acidic/basic conditions. Methodologically, stepwise optimization using techniques like thin-layer chromatography (TLC) for intermediate monitoring and adjusting reaction temperatures (e.g., 60–80°C for sulfonylation) can improve yields. Parallel synthesis of intermediates (e.g., 3-(morpholine-4-sulfonyl)phenyl derivatives) is recommended to isolate stable precursors before final coupling .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?
High-resolution mass spectrometry (HR-MS) and LC-MS are critical for confirming molecular weight and detecting impurities. ¹H/¹³C-NMR is essential for verifying substituent positions (e.g., benzodioxole methylene protons at δ 5.1–5.3 ppm and morpholine sulfonyl groups at δ 3.6–3.8 ppm). Elemental analysis ensures stoichiometric consistency, while HPLC with UV detection (λ = 254–280 nm) monitors purity (>95% recommended for pharmacological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Discrepancies in solubility may arise from polymorphic forms or solvent polarity effects. Methodologically, perform differential scanning calorimetry (DSC) to identify polymorphs and use Hansen solubility parameters to select optimal solvents (e.g., DMSO for biological assays vs. acetonitrile for chromatography). Co-solvency approaches (e.g., water-ethanol mixtures) can enhance aqueous solubility, critical for in vivo studies .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic (PK) properties and target binding affinity?
Molecular docking (AutoDock Vina or Glide) paired with molecular dynamics simulations can model interactions with targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the morpholine sulfonyl group’s hydrogen-bonding potential. ADME prediction tools (SwissADME, pkCSM) should incorporate the compound’s logP (~3.5) and topological polar surface area (TPSA ~110 Ų) to estimate blood-brain barrier permeability and metabolic stability .
Q. How does the benzodioxole moiety influence the compound’s metabolic stability, and what structural analogs could mitigate rapid clearance?
The benzodioxole group is susceptible to oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4). To improve stability, synthesize analogs replacing the methylene group with a carbonyl (e.g., 4-benzoyl derivatives) or fluorinate the dioxole ring. Comparative in vitro microsomal assays (human/rat liver microsomes) can validate metabolic resistance .
Q. What experimental designs are recommended to assess the compound’s selectivity across related biological targets (e.g., kinases vs. GPCRs)?
Use panel-based screening assays (e.g., Eurofins KinaseProfiler™ or radioligand binding assays for GPCRs). Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC₅₀ values). Surface plasmon resonance (SPR) can quantify binding kinetics (kₒₙ/kₒff) to differentiate selective vs. promiscuous interactions .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?
In vitro-in vivo correlation (IVIVC) issues may stem from poor bioavailability or metabolite interference. Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling with plasma concentration monitoring. Use stable isotope-labeled analogs to track metabolite formation via LC-MS/MS. Adjust formulations (e.g., nanoemulsions) to enhance oral absorption .
Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity while accounting for assay variability?
Apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include replicates (n ≥ 6) and normalize data to vehicle controls. For high-throughput screens, employ Z’-factor validation to ensure assay robustness .
Structural and Functional Insights
Q. How does the morpholine sulfonyl group impact the compound’s electronic properties and intermolecular interactions?
The sulfonyl group acts as a strong electron-withdrawing moiety, polarizing the triazole ring and enhancing hydrogen-bonding with targets. Density functional theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces, revealing nucleophilic regions (e.g., sulfur atom) for electrophilic attack .
Q. What synthetic routes enable selective functionalization of the triazole ring’s sulfur atom for derivatization?
Alkylation with α-bromo ketones (e.g., 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone) under basic conditions (K₂CO₃ in DMF) selectively modifies the thiol group. For S-arylation, employ copper-catalyzed coupling (Ullmann reaction) with aryl iodides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
